[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate [4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 140164-88-1
VCID: VC0115042
InChI: InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1
SMILES: CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O
Molecular Formula: C40H43N5O9
Molecular Weight: 737.8 g/mol

[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate

CAS No.: 140164-88-1

Main Products

VCID: VC0115042

Molecular Formula: C40H43N5O9

Molecular Weight: 737.8 g/mol

[4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate - 140164-88-1

CAS No. 140164-88-1
Product Name [4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate
Molecular Formula C40H43N5O9
Molecular Weight 737.8 g/mol
IUPAC Name [4-[(3R)-3-[(2S,6R,14R,15S,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]-3-hydroxybutyl]phenyl] 2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetate
Standard InChI InChI=1S/C40H43N5O9/c1-37(47,15-14-23-6-9-25(10-7-23)52-31(46)22-44(3)26-11-12-27(45(48)49)34-33(26)41-54-42-34)29-21-38-16-17-40(29,51-5)36-39(38)18-19-43(2)30(38)20-24-8-13-28(50-4)35(53-36)32(24)39/h6-13,16-17,29-30,36,47H,14-15,18-22H2,1-5H3/t29-,30-,36-,37-,38?,39+,40+/m1/s1
Standard InChIKey UYAYTHJGIAPKNN-RBSBUORBSA-N
Isomeric SMILES C[C@@](CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])([C@H]4CC56C=C[C@]4([C@H]7[C@@]58CCN([C@@H]6CC9=C8C(=C(C=C9)OC)O7)C)OC)O
SMILES CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O
Canonical SMILES CC(CCC1=CC=C(C=C1)OC(=O)CN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])(C4CC56C=CC4(C7C58CCN(C6CC9=C8C(=C(C=C9)OC)O7)C)OC)O
Synonyms 7 alpha-((1R)-1-hydroxy-1-methyl-3-(4-hydroxyphenyl)-propyl)-6,14-endo-ethanotetrahydrothebaine NBD-sarcosinate
ASM 5-10
ASM-5-10
PubChem Compound 3036095
Last Modified Nov 11 2021
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